molecular formula C11H11N3OS B187142 6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one CAS No. 37660-23-4

6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one

Cat. No. B187142
CAS RN: 37660-23-4
M. Wt: 233.29 g/mol
InChI Key: USCKGDQJCBTIGK-UHFFFAOYSA-N
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Description

The compound “6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Pyrimidine Chemistry and Complexes

The chemistry of pyrimidine derivatives, including compounds like 6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one, is a subject of extensive research due to their diverse properties and applications. A review of the literature reveals a broad investigation into the preparation, properties, and complex compounds of these ligands. Their noteworthy attributes include various spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. This indicates unexplored avenues for research into analogues of such compounds that could have significant scientific and practical implications (Boča, Jameson, & Linert, 2011).

Synthesis and Applications in Medicinal Chemistry

The synthesis and application of pyrimidine scaffolds, including 6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one, are critical in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent literature emphasizes the development of pyrimidine cores, highlighting the use of hybrid catalysts for synthesizing various pyrimidine derivatives. These advancements suggest a growing interest in utilizing pyrimidine scaffolds for developing lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory Activities and SAR

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit the expression and activities of several key inflammatory mediators. This highlights the potential for further research into the development of new pyrimidine analogs as anti-inflammatory agents, leveraging detailed structure-activity relationship (SAR) analysis to enhance activity and reduce toxicity (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of pyrimidine rings into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Research into functionalized quinazolines and pyrimidines has yielded insights into their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underscores the versatility of pyrimidine derivatives in the development of advanced materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKGDQJCBTIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352021
Record name 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one

CAS RN

37660-23-4
Record name 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37660-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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